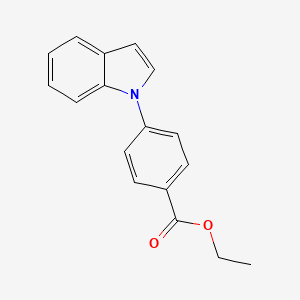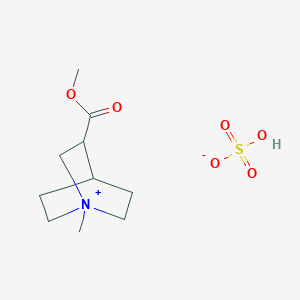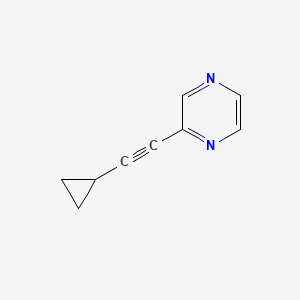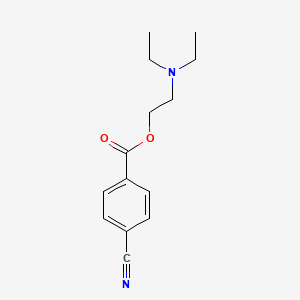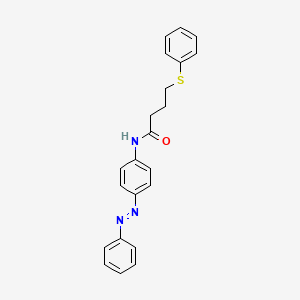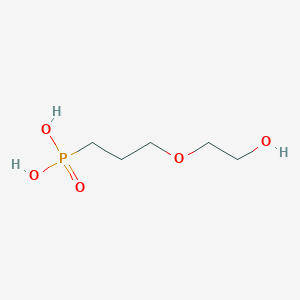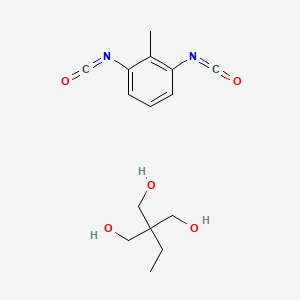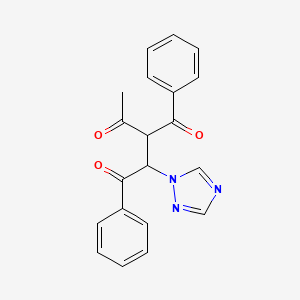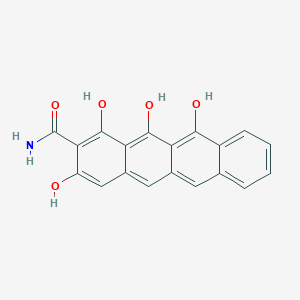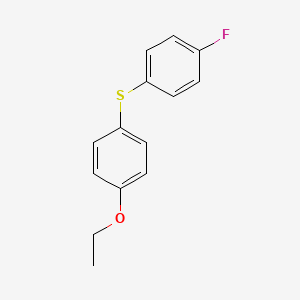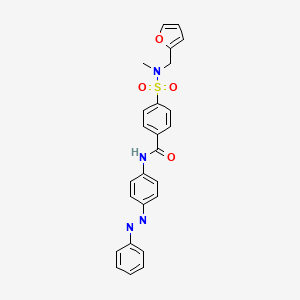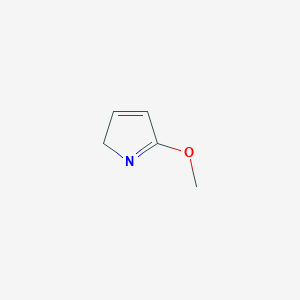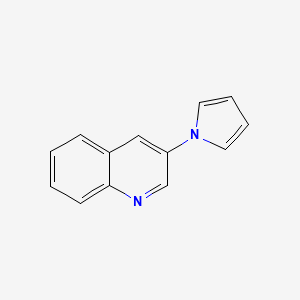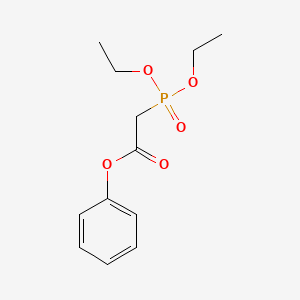
Phenyl (diethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (diethoxyphosphoryl)acetate is an organophosphorus compound characterized by the presence of a phenyl group attached to a diethoxyphosphoryl group via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (diethoxyphosphoryl)acetate can be synthesized through the α-arylation of phosphonoacetates. This method involves the use of aryl chlorides or aryl bromides as starting materials, which react with phosphonoacetates under catalytic conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve good yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl (diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl acetates.
Scientific Research Applications
Phenyl (diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl (diethoxyphosphoryl)acetate involves its interaction with biological molecules through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Comparison with Similar Compounds
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a phenyl group.
Phenyl phosphonic acid: Lacks the diethoxy groups and has different reactivity.
Phenyl acetate: Lacks the phosphoryl group, making it less reactive in certain reactions.
Uniqueness: Phenyl (diethoxyphosphoryl)acetate is unique due to its combination of a phenyl group and a diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
3699-64-7 |
|---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
phenyl 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C12H17O5P/c1-3-15-18(14,16-4-2)10-12(13)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
CCJXOQAQUUPXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)OC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


